Technical Guide to the Physical Properties of 2-Nitrobenzaldehyde-d4
Technical Guide to the Physical Properties of 2-Nitrobenzaldehyde-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitrobenzaldehyde-d4. It includes tabulated data for easy reference, detailed experimental protocols for characterization, and workflow diagrams to illustrate key processes. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, drug development, and other scientific endeavors.
Core Physical and Chemical Properties
2-Nitrobenzaldehyde-d4 is the deuterated analog of 2-Nitrobenzaldehyde (B1664092). The incorporation of deuterium (B1214612) atoms provides a valuable tool for tracing metabolic pathways and as an internal standard in mass spectrometry-based quantification.[1][] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2,3,4,5-tetradeuterio-6-nitrobenzaldehyde | [][3] |
| Synonyms | 2-Nitrobenzaldehyde D4, 1-Formyl-2-nitrobenzene-d4, 2-NBA-d4 | [] |
| CAS Number | 1020718-69-7 | [3][4] |
| Molecular Formula | C₇HD₄NO₃ | [][4][5] |
| Molecular Weight | 155.14 g/mol | [3][4] |
| Appearance | Pale Yellow Solid / Pale Yellow Needles | [][4] |
| Melting Point | 41-42 °C | [][5] |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol. Slightly soluble in Chloroform. | [][5] |
| Storage Temperature | -20°C for long-term storage | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of nitrobenzaldehyde derivatives are crucial for ensuring the quality and reliability of research outcomes.
Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene (B74249)
Materials:
-
Sodium methylate
-
Ethanol
-
Oxalic acid diethyl ester
-
2-Nitrotoluene
-
Ice water
-
Sodium carbonate
-
Potassium permanganate
-
50% Sulphuric acid
-
Sodium sulphate
Procedure:
-
Dissolve 383 g of sodium methylate in ethanol.[6]
-
Add 985 g of oxalic acid diethyl ester and 925 g of 2-nitrotoluene to the solution.[6]
-
Heat the mixture under reflux for 30 minutes and then allow it to cool.[6]
-
Cautiously add 300 ml of ice water, and after the exothermic reaction subsides, add an additional 1,600 ml of water.[6]
-
Boil the mixture under reflux for another 90 minutes.[6]
-
Perform steam distillation until two distinct phases are no longer observed passing over. The organic phase from the distillate contains unreacted 2-nitrotoluene.[6]
-
Filter the remaining aqueous phase of the distillate and add 600 g of anhydrous sodium carbonate and 2,000 ml of toluene.[6]
-
Cool the mixture to +3°C.[6]
-
Over a period of 70 minutes, add 650 g of solid potassium permanganate, maintaining the reaction temperature between +2°C and +6°C.[6]
-
Stir the mixture for an additional 45 minutes at +5°C, then warm it to 40°C.[6]
-
Add 50% strength sulphuric acid dropwise, controlling the exothermic reaction to maintain a temperature of 35°-40°C by cooling.[6]
-
Filter off the insoluble material and separate the toluene phase from the filtrate.[6]
-
Wash the filter residue with hot toluene and combine the toluene phases.[6]
-
Extract the combined toluene phases by shaking with a 15% sodium carbonate solution and then with water.[6]
-
Dry the toluene phase with sodium sulphate.[6]
-
Concentrate the toluene phase in vacuo to obtain 2-nitrobenzaldehyde as a viscous oil, which crystallizes upon cooling.[6]
Characterization Protocols
1. Melting Point Determination: The melting point is a critical indicator of purity. A standard capillary melting point apparatus can be used. A small, powdered sample of 2-Nitrobenzaldehyde-d4 is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For 2-Nitrobenzaldehyde-d4, this is expected to be in the range of 41-42°C.[][5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of the molecule.
-
¹H NMR: In a deuterated solvent such as CDCl₃, the ¹H NMR spectrum of 2-Nitrobenzaldehyde-d4 is expected to show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated positions, leaving the aldehyde proton signal.
-
¹³C NMR: The ¹³C NMR spectrum will show peaks corresponding to the seven carbon atoms in the molecule. The signals for the deuterated carbons may show coupling to deuterium.
3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.
-
Electron Ionization (EI-MS): This technique will fragment the molecule, providing a characteristic fragmentation pattern. The molecular ion peak should correspond to the molecular weight of the deuterated compound (155.14 g/mol ).
-
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that can be used to observe the protonated molecule and is particularly useful for analyzing derivatives of 2-Nitrobenzaldehyde.[1]
4. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 2-Nitrobenzaldehyde include:
-
C-H stretch (aldehyde): ~2850 and 2750 cm⁻¹
-
C=O stretch (aldehyde): ~1700 cm⁻¹
-
N-O stretch (nitro group): Asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.
-
C-D stretch: The presence of deuterium will introduce C-D stretching vibrations at lower frequencies than the corresponding C-H stretches.
Visualizations: Workflows and Relationships
The following diagrams illustrate the synthesis and characterization workflow for 2-Nitrobenzaldehyde-d4 and the relationship between its key properties.
Caption: A generalized workflow for the synthesis of 2-Nitrobenzaldehyde-d4.
Caption: Experimental workflow for the characterization of 2-Nitrobenzaldehyde-d4.
Caption: Logical relationships of 2-Nitrobenzaldehyde-d4 properties and applications.
References
- 1. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Nitrobenzaldehyde-d4 | C7H5NO3 | CID 45040025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. prepchem.com [prepchem.com]
